1-(Benzyloxy)-3-chloropropan-2-one
Overview
Description
1-(Benzyloxy)-3-chloropropan-2-one is an organic compound with the molecular formula C10H13ClO2. It is a derivative of propanol, where a chlorine atom and a benzyloxy group are attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-3-chloropropan-2-one can be synthesized through several methods. One common route involves the reaction of 3-benzyloxy-1,2-propanediol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 3-benzyloxy-1,2-propanediol in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by adding water and extract the product using an organic solvent.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 3-benzyloxy-2-propanol or other substituted derivatives.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of 1-benzyloxy-2-propanol or other reduced derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloropropan-2-one depends on its specific application and the reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the benzyloxy group undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
1-(Benzyloxy)-3-chloropropan-2-one can be compared with similar compounds such as:
1-Chloro-2-propanol: Lacks the benzyloxy group, making it less reactive in certain reactions.
3-Benzyloxy-1,2-propanediol: Contains an additional hydroxyl group, leading to different reactivity and applications.
1-Benzyloxy-3-chloro-2-propanol: Similar structure but different positioning of the chlorine and benzyloxy groups, affecting its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-chloro-3-phenylmethoxypropan-2-one |
InChI |
InChI=1S/C10H11ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
GFJAPTGKACTACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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